

BAY 3389934 for Sepsis-Induced Coagulopathy: A Technical Guide

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Compound of Interest		
Compound Name:	BAY 3389934	
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Executive Summary

Sepsis-induced coagulopathy (SIC) is a life-threatening complication of sepsis characterized by dysregulated activation of the coagulation cascade, leading to widespread microvascular thrombosis, organ failure, and increased mortality. **BAY 3389934** is a novel, potent, and selective dual inhibitor of Factor IIa (thrombin) and Factor Xa (FXa), key enzymes in the coagulation cascade.[1] Developed by Bayer, this small molecule is designed as a "soft drug" with a metabolically labile carboxylic ester group, allowing for rapid in vivo breakdown.[1][2][3] This characteristic results in a short-acting anticoagulant effect, providing enhanced controllability in critical care settings where bleeding risks are a major concern.[1][2][3] Currently in Phase I clinical trials, **BAY 3389934** holds promise as a new therapeutic intervention for the acute management of sepsis-induced coagulopathy.[2][3][4] This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of **BAY 3389934**.

Mechanism of Action: Dual Inhibition of FIIa and FXa

BAY 3389934 exerts its anticoagulant effect by directly and simultaneously inhibiting two critical proteases in the common pathway of the coagulation cascade: Factor Xa (FXa) and Factor IIa (thrombin).[1]



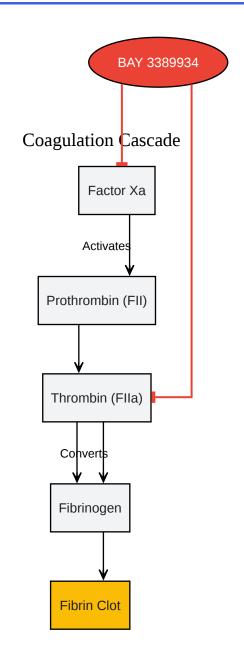




- Factor Xa Inhibition: By inhibiting FXa, **BAY 3389934** blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This upstream inhibition curtails the amplification of the coagulation cascade.
- Factor IIa (Thrombin) Inhibition: Direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, the essential step in clot formation. Thrombin also plays a crucial role in platelet activation and feedback activation of other coagulation factors, both of which are attenuated by BAY 3389934.

This dual inhibition provides a comprehensive and potent anticoagulant effect. The molecule was designed with a slightly higher relative potency against FXa versus FIIa to potentially offer a wider therapeutic window and minimize bleeding risks.[4]





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Mechanism of Action of BAY 3389934.

Quantitative Data

The following tables summarize the key quantitative data for **BAY 3389934** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Properties



Parameter	Value	Species/Matrix
FIIa IC50	4.9 nM	Buffer
22 nM	Human Plasma	
FXa IC50	0.66 nM	Buffer
9.2 nM	Human Plasma	
FIIa/FXa Ratio	2.4	Human Plasma
Thrombin Generation IC50	65 nM	Human Plasma
LPS-induced Clotting Time IC50	130 nM	Human Whole Blood
Solubility	>500 g/L	
Data sourced from BioWorld. [4]		

Table 2: In Vitro Pharmacokinetic Parameters

Species	Plasma Half-life (h)			
Rat	<0.02			
Rabbit	0.6			
Dog	4.4			
Minipig	1.5			
Human	3.2			
Data sourced from BioWorld.[4]				

Table 3: In Vivo Pharmacokinetic Parameters



Species	Half-life (h)	Clearance (L/h·kg)	Bioavailability (F)
Rat	<0.02	3.7	88%
Rabbit	0.28	4.8	165%
Dog	0.25	2.1	100%
Minipig	0.20	3.4	131%
Human	-	0.7	58%
Data assumed from			

Data sourced from

BioWorld.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Baboon Model of Sepsis-Induced Coagulopathy

This model was utilized to assess the efficacy and safety of **BAY 3389934** in a clinically relevant sepsis model.

- Model Induction:
 - Healthy adult baboons were anesthetized.
 - Sepsis was induced by a continuous intravenous infusion of heat-inactivated
 Staphylococcus aureus at a dose of 3.3 x 10¹⁰ bacteria/kg body weight.[5]
- · Treatment Protocol:
 - BAY 3389934 was administered as a continuous intravenous infusion at a dose of 1-2 mg/kg body weight.[5]
 - Treatment was initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge.[5]
 - The infusion was continued for up to 8 hours.[5]



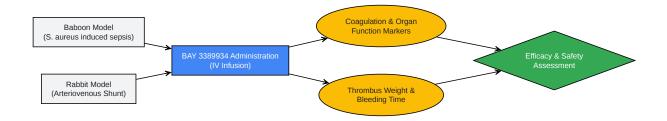
- Monitoring and Endpoints:
 - Animals were maintained under anesthesia for 9 hours and followed for up to 48 hours.
 - Blood samples were collected at multiple time points to assess markers of coagulation (e.g., protease-serpin complexes, fibrinogen, platelet counts), fibrinolysis, and organ function (e.g., ALT, total bilirubin, pancreatic amylase, creatinine, blood urea nitrogen).[5]
 [6]
 - Bleeding time was also assessed.[5]
 - Rotational thromboelastometry (ROTEM) analysis was performed to evaluate whole blood coagulation.[5]
 - Histological analysis of kidney and lung tissues was conducted to assess for fibrin deposition and tissue necrosis.[5][6]

Rabbit Arteriovenous Shunt Model

This model was used to evaluate the antithrombotic efficacy of BAY 3389934.

- Model Setup:
 - An extracorporeal arteriovenous shunt was created in anesthetized rabbits.
 - The shunt contained a thrombogenic surface to induce thrombus formation.
- Treatment Protocol:
 - BAY 3389934 was administered at varying doses, starting from 0.1 mg/kg·h, to determine dose-dependent efficacy.[4]
- Efficacy Endpoints:
 - At the end of the experiment, the shunt was removed, and the thrombus was collected and weighed.
 - Bleeding time was measured to assess the impact on hemostasis.[4]





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Preclinical Experimental Workflow for BAY 3389934.

Clinical Development

BAY 3389934 is currently being investigated in a Phase I clinical trial in patients with sepsis-induced coagulopathy.

- Trial Identifier: NCT06854640[7][8]
- Title: A Study to Learn About How Safe **BAY 3389934** is, Its Suitable Dose, and How it Affects the Participants With Sepsis Induced Coagulopathy[7][8]
- Study Design: This is a first-in-patient, open-label, dose-escalation study.[8]
- Primary Objectives:
 - To investigate the safety and tolerability of intravenous infusions of BAY 3389934.
 - To determine a suitable dose for further clinical development.
- Key Inclusion Criteria:
 - Diagnosed with sepsis according to Sepsis-3 criteria.[7][9]
 - Evidence of coagulopathy, defined by an INR ≥1.40 or a platelet count between ≥
 30,000/mm³ and < 150,000/mm³, or a >30% decrease in platelets within 24 hours.[7][9]

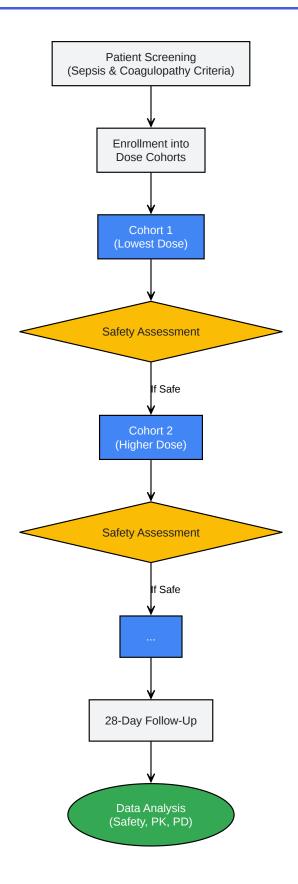
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- Receiving treatment in an Intensive Care Unit (ICU).[7][9]
- Study Procedure: Participants are enrolled into different dose groups, starting with the lowest dose. If a dose is deemed safe, the next cohort of participants receives a higher dose. Each participant is expected to be in the study for approximately 28 days.[7][8][9]





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Phase I Clinical Trial Workflow for BAY 3389934.



Conclusion

BAY 3389934, with its novel dual-inhibitor mechanism and "soft drug" properties, represents a promising new approach for the management of sepsis-induced coagulopathy. The preclinical data demonstrate its potential to mitigate the hypercoagulable state and protect against organ damage in relevant animal models. The ongoing Phase I clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetics in the target patient population. For researchers and drug development professionals, **BAY 3389934** serves as an important case study in the development of targeted, controllable anticoagulant therapies for critical care indications.

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